molecular formula C23H24N2O3S2 B14018669 3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 78693-63-7

3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B14018669
CAS No.: 78693-63-7
M. Wt: 440.6 g/mol
InChI Key: KQEKJITWWYZUAH-UHFFFAOYSA-N
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Description

3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of acetyl and phenylthio groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- typically involves multiple steps. One common method is the Mannich condensation, where piperidones react with formalin and primary amines under specific conditions . This reaction forms the diazabicyclo structure, which can then be further modified to introduce acetyl and phenylthio groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich condensation reactions followed by purification processes such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, altering the activity of these targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-

Uniqueness

Compared to similar compounds, 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- stands out due to the presence of both acetyl and phenylthio groups.

Properties

CAS No.

78693-63-7

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

3,7-diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C23H24N2O3S2/c1-17(26)24-13-22(29-19-9-5-3-6-10-19)15-25(18(2)27)16-23(14-24,21(22)28)30-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3

InChI Key

KQEKJITWWYZUAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CN(CC(C1)(C2=O)SC3=CC=CC=C3)C(=O)C)SC4=CC=CC=C4

Origin of Product

United States

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